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Compound of Interest

4-(3-Bromoanilino)-4-oxobutanoic
Compound Name: d
aci

cat. No.: B1307638

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Bromoanilino)-4-oxobutanoic acid is an organic compound that belongs to
the class of anilides and butanoic acid derivatives. Its structure, featuring a brominated aniline
moiety linked to a succinic acid backbone via an amide bond, makes it a potential intermediate
in the synthesis of various biologically active molecules and a subject of interest in medicinal
chemistry and materials science. Accurate and comprehensive analytical characterization is
crucial to confirm its identity, purity, and stability, which are prerequisites for its use in further
research and development.

This document provides detailed application notes and protocols for the analytical
characterization of 4-(3-Bromoanilino)-4-oxobutanoic acid using a suite of standard
analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry
(MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning
Calorimetry (DSC).

Physicochemical and Spectroscopic Data

A summary of the computed and expected analytical data for 4-(3-Bromoanilino)-4-
oxobutanoic acid is presented below.
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Property Value

IUPAC Name 4-((3-bromophenyl)amino)-4-oxobutanoic acid
Molecular Formula C10H10BrNOs

Molecular Weight 272.10 g/mol

Monoisotopic Mass 270.9844 Da

Predicted *H NMR See Table 2

Predicted 3C NMR See Table 3

Expected MS (ESI+) m/z 272.99 [M+H]*, 294.97 [M+Na]*
Expected MS (ESI-) m/z 270.97 [M-H]~

Table 1: Key physicochemical and expected spectroscopic data for 4-(3-Bromoanilino)-4-
oxobutanoic acid.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment

HPLC is a fundamental technique for determining the purity of chemical compounds and
quantifying impurities. A reverse-phase HPLC method is suitable for 4-(3-Bromoanilino)-4-
oxobutanoic acid.

Experimental Protocol

¢ Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,
and column oven.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm patrticle size).
e Mobile Phase:
o Solvent A: 0.1% Formic Acid in Water.

o Solvent B: 0.1% Formic Acid in Acetonitrile.
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o Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.qg.,
Methanol or Acetonitrile:Water 50:50) to a final concentration of 1 mg/mL. Filter the solution

through a 0.45 pm syringe filter before injection.

o Chromatographic Conditions:

[e]

o

[¢]

[e]

[e]

Gradient Elution:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 pL.

Column Temperature: 30 °C.

UV Detection: 254 nm.

Time (min) % Solvent A % Solvent B
0.0 95 5
20.0 5 95
25.0 5 95
251 95 5
| 30.0195]|5|

» Data Analysis: Integrate the peak areas to determine the purity of the main compound and

quantify any impurities as a percentage of the total area.

Parameter

Expected Result

Retention Time (t_R_)

Compound-specific (e.g., 10-15 min)

Purity

> 95% (typical for research grade)

Related Impurities

< 0.1% for any single impurity
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Table 2: Typical HPLC data for 4-(3-Bromoanilino)-4-oxobutanoic acid.

Sample Preparation HPLC Analysis Data Processing
Dissolve in Solvent C18 Column Separation UV Detection
[Welgh Sample]—»( (@ mg/mL) j—»G\I(er (0.45 um) Gmecl 10 ul.)—»[ (Gradient Elution) )—»( (254 nm) [Acqu\re Chromamgram]—»@megrale PeakHCa\culate Purity (%D

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-
MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass
spectrometry to confirm the molecular weight and structural identity of the compound.

Experimental Protocol

 Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray
lonization (ESI) source.

e LC Conditions: Use the same HPLC method as described in Section 1 to ensure
compatibility. The use of a volatile buffer like formic acid is essential.

e MS Conditions:

o lonization Mode: ESI, run in both positive and negative modes.

o

Mass Range: m/z 100-500.

[¢]

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

o

Source Temperature: 120 °C.

o

Desolvation Temperature: 350 °C.
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o Data Analysis: Extract the mass spectrum corresponding to the HPLC peak of the
compound. Compare the observed m/z values of the molecular ions ([M+H]*, [M-H] -,
[M+Na]*) with the calculated theoretical values.
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Caption: Relationship between analytical techniques and the information they provide.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical
structure of an organic molecule.

Experimental Protocol

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent,
such as DMSO-ds. The use of DMSO-ds is recommended to observe the exchangeable
amide (NH) and carboxylic acid (OH) protons.
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e Experiments:
o 'H NMR: Acquire a standard proton spectrum.
o 13C NMR: Acquire a proton-decoupled carbon spectrum.

o 2D NMR (Optional): If further structural confirmation is needed, run COSY (*H-1H
correlation) and HSQC (*H-13C correlation) experiments.

o Data Analysis: Assign the chemical shifts (d) in ppm to the corresponding nuclei in the
molecule. Analyze coupling constants (J) in the *H spectrum to confirm connectivity.

'H Assignment Predicted & (ppm) Multiplicity Integration
Carboxylic Acid (- ]

~12.1 broad singlet 1H
COOH)
Amide (-NH-) ~10.2 singlet 1H
Aromatic H (C2-H) ~7.9 triplet 1H
Aromatic H (C4-H, .

~7.3-7.5 multiplet 2H
C6-H)
Aromatic H (C5-H) ~7.2 triplet 1H
Methylene (-CH2-CO) ~2.6 triplet 2H
Methylene (-CHa- )

~2.5 triplet 2H

COOH)

Table 3: Predicted *H NMR data (in DMSO-de).
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13C Assignment Predicted & (ppm)
Carboxylic Acid C=0 ~174

Amide C=0 ~171

Aromatic C-N ~140

Aromatic C-Br ~122

Aromatic CHs ~118-131
Methylene (-CH2-CO) ~31

Methylene (-CH2-COOH) ~29

Table 4: Predicted 3C NMR data (in DMSO-ds).

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the
thermal stability of the compound.

Experimental Protocol

e Instrumentation: A DSC instrument.

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and
seal it.

e DSC Conditions:

o Temperature Program: Heat the sample from 25 °C to 300 °C at a heating rate of 10
°C/min.

o Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

o Data Analysis: Analyze the resulting thermogram to determine the onset and peak
temperature of the melting endotherm. A sharp melting peak is indicative of high purity.
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Caption: Overall analytical workflow for compound characterization.

 To cite this document: BenchChem. [Application Notes: Analytical Characterization of 4-(3-
Bromoanilino)-4-oxobutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307638#analytical-methods-for-characterizing-4-3-
bromoanilino-4-oxobutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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